6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of bromine and chlorine atoms attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Gewald Reaction: The initial step involves the Gewald reaction to form the thieno[2,3-d]pyrimidine core.
Pyrimidone Formation: The intermediate is then converted to pyrimidone.
Bromination: Bromination is carried out using bromine or a brominating agent.
Chlorination: Finally, chlorination is performed using phosphorus oxychloride (POCl3) or another chlorinating agent.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic steps but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the compound.
Scientific Research Applications
Chemistry: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Research: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain microorganisms and cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: This compound shares a similar thienopyrimidine core but lacks the bromine atom.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a bromine atom but a different core structure.
Uniqueness: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the thienopyrimidine core. This dual halogenation enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H2BrClN2OS |
---|---|
Molecular Weight |
265.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrClN2OS/c7-3-1-2-4(11)9-6(8)10-5(2)12-3/h1H,(H,9,10,11) |
InChI Key |
QKCHOMFJMUPKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.